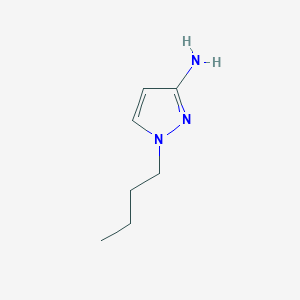

1-butyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

1-butylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPPDLZIROXCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 1 Butyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key parameters. For a compound like 1-butyl-1H-pyrazol-3-amine, the spectrum would be expected to show distinct signals for the butyl group protons, the pyrazole (B372694) ring protons, and the amine (-NH₂) protons.

The protons of the butyl group typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) group would be a triplet, the adjacent methylene (B1212753) (CH₂) a sextet, the next methylene a quintet, and the methylene group attached to the pyrazole nitrogen (N-CH₂) would be a triplet, shifted further downfield due to the influence of the electronegative nitrogen atom.

The pyrazole ring itself has two protons. In related 3-substituted-1-methyl-1H-pyrazol-5-amine derivatives, the proton at the C-4 position appears as a singlet. For instance, in 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the C-4 proton signal is observed at 5.48 ppm proquest.com. Similarly, for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, this proton appears as a singlet at 5.74 ppm mdpi.com. The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. hw.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Substituted Pyrazole Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | Pyrazole H-4 | 6.54–6.49 | m |

| Pyrazole H-3 | 7.79 | d | |

| Pyrazole H-5 | 8.42 | d | |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | Pyrazole H-4 | 5.74 | s |

| N-CH₃ | 3.40 | s | |

| t-Butyl | 1.24 | s | |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine proquest.com | Pyrazole H-4 | 5.48 | s |

| N-CH₃ | 3.42 | s |

Note: This table contains interactive elements. You can sort the data by clicking on the column headers.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, signals for the four distinct carbons of the butyl group would be expected in the upfield region (typically 10-50 ppm). The carbons of the pyrazole ring would appear further downfield. In pyrazole derivatives, the carbon atoms of the ring show characteristic shifts. For example, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C-3, C-4, and C-5 carbons of the pyrazole ring resonate at 160.9, 103.7, and 130.9 ppm, respectively mdpi.com. The high electron density at the C-4 position of the π-excessive pyrazole ring often results in a relatively upfield chemical shift for this carbon proquest.comsemanticscholar.org.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Substituted Pyrazole Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com | Pyrazole C-3 | 144.4 |

| Pyrazole C-4 | 109.3 | |

| Pyrazole C-5 | 130.6 | |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | Pyrazole C-3 | 160.9 |

| Pyrazole C-4 | 103.7 | |

| Pyrazole C-5 | 130.9 | |

| N-CH₃ | 35.6 | |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine proquest.com | Pyrazole C-3 | 161.1 |

| Pyrazole C-4 | 87.5 | |

| Pyrazole C-5 | 150.1 |

Note: This table is interactive. Click on column headers to sort the data.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to confirm the connectivity of the protons within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the direct assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different fragments of a molecule. For example, it could show a correlation between the N-CH₂ protons of the butyl group and the C-5 and C-4 carbons of the pyrazole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation.

The use of these 2D techniques has been demonstrated in the structural confirmation of related pyrazole derivatives, allowing for the unambiguous assignment of all proton and carbon atoms proquest.comthieme-connect.de.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl group's CH₂ and CH₃ groups would be observed just below 3000 cm⁻¹. The C=N and N-N stretching vibrations of the pyrazole ring would produce absorptions in the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman, C=C, C=N, and N=N bonds, which are highly polarizable, tend to give strong signals. The combination of both techniques provides a more complete vibrational characterization of the molecule. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Pyrazole Derivatives

| Compound | Functional Group | FT-IR Frequency (cm⁻¹) |

|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com | C-H stretch | 2957 |

| C=N / C=C stretch | 1595 | |

| SO₂ asymmetric stretch | 1363 | |

| SO₂ symmetric stretch | 1170 | |

| S-N stretch | 892 | |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine proquest.com | N-H stretch | 3243 |

| C-O-C stretch | 1240 / 1036 |

Note: This table is interactive. Click on column headers to sort the data.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.

For this compound (C₇H₁₃N₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (139.11). The fragmentation pattern would likely involve the loss of fragments from the butyl chain. A common fragmentation pathway for N-alkyl compounds is alpha-cleavage, which for this compound would involve the loss of a propyl radical (•C₃H₇), leading to a significant peak at m/z 96. Another likely fragmentation would be the loss of butene via a McLafferty-type rearrangement, resulting in a peak at m/z 83. Analysis of these fragments helps to confirm the structure of the alkyl substituent and its attachment to the pyrazole ring.

Table 4: Representative EI-MS Fragmentation Data for Substituted Pyrazole Amines

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z (% relative abundance)] |

|---|---|---|

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine proquest.com | 271 (86%) | 256 (100%), 229 (46%), 128 (22%) |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov | 260 (55%) | 245 (100%), 218 (88%), 190 (73%) |

Note: This table is interactive. Click on column headers to sort the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For pyrazole derivatives, HRMS is routinely used to confirm the successful synthesis of a target compound by matching the experimentally observed exact mass with the theoretically calculated mass.

While specific HRMS data for this compound was not found in the surveyed literature, data for analogous compounds provide a clear expectation of the results. For instance, the analysis of various substituted pyrazoles confirms their molecular formula with high precision. In a typical HRMS experiment using electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system, allows for the differentiation of ions with very similar nominal masses.

For a closely related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, the computed exact mass of the neutral molecule is 153.1266 g/mol . nih.gov The expected HRMS data for its protonated form would be presented as shown in the interactive table below, which exemplifies the level of accuracy achieved in such analyses.

Interactive Data Table: Illustrative HRMS Data for a Substituted Aminopyrazole

| Parameter | Value |

| Compound | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine |

| Ion Formula | C₈H₁₆N₃⁺ |

| Calculated m/z ([M+H]⁺) | 154.1339 |

| Observed m/z | Hypothetical Value |

| Mass Error (ppm) | Calculated from Observed Value |

| Instrumentation | ESI-TOF or ESI-Orbitrap |

Note: The observed m/z and mass error are hypothetical as the experimental data for this specific analog was not available in the cited sources. In practice, a mass error of < 5 ppm is typically required to confirm the elemental composition.

The fragmentation pattern of substituted pyrazoles in mass spectrometry is also of significant interest, often involving the loss of substituents from the butyl group or cleavage of the pyrazole ring, providing further structural information. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems, which act as chromophores. The pyrazole ring itself is an aromatic heterocycle and thus a chromophore that absorbs in the UV region. researchgate.netrsc.org The presence of an amino group (an auxochrome) at the 3-position is expected to influence the absorption characteristics of the pyrazole ring.

The electronic spectrum of pyrazole derivatives typically displays π → π* transitions. nih.govresearchgate.net For the parent 1H-pyrazole, a strong absorption band is observed around 203-210 nm. researchgate.netresearchgate.net When substituents are added to the pyrazole ring, the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can shift. An amino group, being an electron-donating group, generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) when conjugated with a chromophore.

While specific UV-Vis data for this compound are not detailed in the available literature, studies on related aminopyrazoles and other substituted pyrazoles allow for a qualitative prediction of its absorption properties. The spectrum is expected to show intense absorptions in the near-UV region, characteristic of the aminopyrazole chromophore. Theoretical calculations on 3(5)-aminopyrazoles predict the first major electronic transition to occur at wavelengths greater than 235 nm. mdpi.com

Interactive Data Table: Expected UV-Vis Absorption Maxima for Aminopyrazole Chromophores

| Chromophore System | Expected Transition(s) | Typical λmax Range (nm) | Solvent Effects |

| Pyrazole Ring | π → π | 200 - 220 | Minimal shifts with polarity |

| Aminopyrazole | π → π | 230 - 280 | Potential shifts with solvent polarity and pH |

Note: The λmax values are generalized from literature on pyrazole and aminopyrazole systems and are not specific experimental values for this compound.

The solvent environment can also influence the UV-Vis spectrum. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. These photophysical properties are essential for applications in materials science, such as in the development of fluorescent dyes and UV stabilizers. nih.govmdpi.com

X-ray Crystallography for Precise Solid-State Structural Determination

For aminopyrazoles, X-ray crystallography is particularly valuable for determining the preferred tautomeric form in the solid state. While this compound has the butyl group fixed at the N1 position, preventing annular tautomerism of the pyrazole ring itself, the exocyclic amino group could theoretically exist in an imino tautomeric form. However, crystallographic studies of numerous aminopyrazole derivatives consistently show that the amino form is overwhelmingly preferred in the solid state. mdpi.com

The conformation of the molecule is also revealed, particularly the orientation of the butyl group relative to the pyrazole ring. Due to the single bond connecting the butyl group to the ring nitrogen, rotational isomers (conformers) are possible. The specific conformation adopted in the crystal is typically the one that allows for the most stable crystal packing arrangement. For a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.netnih.gov This twisting is a common feature in such substituted systems to minimize steric hindrance.

Interactive Data Table: Representative Crystallographic Data for a Substituted Aminopyrazole Derivative

| Parameter | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine researchgate.netnih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9421 (14) |

| b (Å) | 9.6419 (11) |

| c (Å) | 11.7694 (13) |

| β (°) | 93.504 (2) |

| Volume (ų) | 1352.6 (3) |

| Z | 4 |

Note: This data is for a related derivative and serves to illustrate the type of information obtained from an X-ray crystallographic study.

The crystal packing of a molecule is governed by a network of intermolecular interactions. For aminopyrazoles, hydrogen bonding is a dominant directional force. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine-like nitrogen atom (N2) of the pyrazole ring is a strong hydrogen bond acceptor.

In the crystal structures of aminopyrazole derivatives, it is common to observe intermolecular N-H···N hydrogen bonds, which link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov For example, in the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N-H···N and N-H···O (to the nitro group) hydrogen bonds, forming sheets. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound “this compound” is not publicly available. While extensive research employing Density Functional Theory (DFT) and other computational methods has been conducted on various substituted pyrazole derivatives, studies focusing explicitly on the this compound system were not found.

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses for the requested outline sections:

Computational and Theoretical Investigations of 1 Butyl 1h Pyrazol 3 Amine Systems

Investigation of Reaction Mechanisms and Transition States Using Computational Models

General computational methodologies are widely applied to similar pyrazole (B372694) structures to determine optimized geometries, vibrational frequencies, molecular orbital energy gaps, reactive sites through MEP mapping, and charge delocalization via NBO analysis. Similarly, theoretical predictions of spectroscopic parameters and investigations into reaction mechanisms are standard practices in the computational chemistry of heterocyclic compounds. However, without specific studies on 1-butyl-1H-pyrazol-3-amine, no factual data can be presented.

Simulation of Molecular Interactions and Binding Modes with Specific Targets

Computational modeling, particularly molecular docking and dynamics simulations, has become an indispensable tool for elucidating the interactions between small molecules and biological targets. For derivatives of the 1H-pyrazol-3-amine scaffold, these simulations provide critical insights into their binding modes, helping to explain their biological activity and guide the design of more potent and selective compounds.

Studies on kinase inhibitors featuring the 3-amino-1H-pyrazole core have revealed significant flexibility in their binding orientation. nih.gov Crystal structures of different aminopyrazole-based compounds in complex with various kinases, such as VRK1, STK17B, and c-Src, have shown at least two distinct binding modes. nih.gov In one orientation, a pyrimidine (B1678525) ring attached to the pyrazole core faces towards a hydrophobic pocket within the kinase. In an alternative mode, the entire molecule is reversed, allowing the pyrimidine or a similar moiety to target the front pocket of the enzyme. nih.gov This observed flexibility within the binding pocket may account for the promiscuous behavior of some inhibitors, as they can adapt their conformation to interact with multiple targets. nih.gov

Molecular docking simulations have also been instrumental in understanding the inhibitory mechanism of pyrazole derivatives against other enzyme classes, such as carbonic anhydrases (CAs). For novel pyrazole-carboxamides bearing a sulfonamide group, simulations have identified key interactions within the active sites of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov A crucial finding is the interaction of the sulfonamide group with the Zn+2 ion, which is essential for the enzyme's catalytic activity. nih.gov This interaction is a hallmark of many potent CA inhibitors. The simulations, summarized in receptor-ligand interaction diagrams, clearly visualize how these compounds anchor within the active site, providing a rationale for their observed inhibitory potencies. nih.gov

| Pyrazole Derivative Class | Biological Target | Key Interacting Component | Observed Binding Mode/Interaction |

|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | Kinases (VRK1, STK17B, c-Src) | Hydrophobic pocket, Front pocket | Dual binding orientations indicating molecular flexibility. nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrases (hCA I, hCA II) | Zn+2 ion in the active site | Direct coordination of the sulfonamide group to the catalytic zinc ion. nih.gov |

Theoretical Analysis of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of materials science, driven by the demand for advanced photonic and optoelectronic applications. Pyrazole derivatives have emerged as a promising class of NLO materials due to their inherent electronic characteristics, which can be fine-tuned through synthetic modification. Theoretical analysis, primarily using Density Functional Theory (DFT), is a powerful method to predict and understand the NLO response of these compounds. wum.edu.pknih.gov

Computational studies on pyrazole derivatives consistently show that they can possess significant NLO properties. researchgate.net Key parameters such as dipole moment (µ), linear polarizability (α), and, most importantly, the first and second-order hyperpolarizabilities (β and γ) are calculated to quantify this response. wum.edu.pkekb.eg A high hyperpolarizability value indicates a strong NLO effect. Research has shown that the magnitude of hyperpolarizability in pyrazole derivatives can be substantially greater than that of urea, a standard reference material for NLO applications. researchgate.net

The NLO response is highly dependent on the molecular structure. The strategic placement of electron-donating and electron-withdrawing groups on the pyrazole ring system can create a "push-pull" electronic effect. ekb.eg This enhances intramolecular charge transfer, which is a key factor for a large NLO response. ekb.eg DFT calculations allow researchers to screen various substituents and predict how they will affect the electronic structure (e.g., the HOMO-LUMO energy gap) and, consequently, the NLO properties. wum.edu.pk For instance, the presence of nitro groups (NO2) has been shown to enhance the electrophilic nature and NLO properties of certain pyrazole compounds. researchgate.net Theoretical calculations have found hyperpolarizability (β₀) values for some derivatives to be in the range of 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. researchgate.net Such findings strongly suggest that pyrazole-based molecules could be excellent candidates for the development of new NLO materials. wum.edu.pk

| NLO Property | Symbol | Significance | Typical Findings for Pyrazole Derivatives |

|---|---|---|---|

| Dipole Moment | µ | Measures the polarity of the molecule. | Values can be significant, around 8–9 Debye for some derivatives. researchgate.net |

| Linear Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. | Calculated to assess the primary optical response. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. | Values often significantly higher than urea, a standard NLO material. researchgate.net |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. | Calculated values for some derivatives are on the order of 10⁻²⁶ esu. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 1 Butyl 1h Pyrazol 3 Amine

Amine Group Functionalization and Modification

The primary amine group at the C3 position is a key site for nucleophilic reactions, enabling the formation of various C-N bonds and the introduction of diverse functional groups.

Reductive Amination Reactions for C-N Bond Formation

Reductive amination is a highly effective method for forming C-N bonds and synthesizing secondary amines from primary amines. This reaction typically proceeds in a one-pot, two-step sequence involving the initial condensation of the amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

An efficient protocol for this transformation has been demonstrated with a related aminopyrazole derivative, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. nih.gov The reaction with p-methoxybenzaldehyde under solvent-free conditions at 120 °C leads to the formation of an N-(5-pyrazolyl)imine intermediate. nih.govyoutube.com This intermediate is subsequently reduced with a mild reducing agent, such as sodium borohydride (B1222165) in methanol (B129727) at ambient temperature, to yield the N-alkylated secondary amine product. nih.govresearchgate.net This one-pot procedure is advantageous due to its operational simplicity and the fact that isolation of the intermediate imine is not required. nih.govyoutube.com

| Aminopyrazole Reactant | Carbonyl Reactant | Reaction Steps & Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 1. Solvent-free, 120 °C, 2 h 2. NaBH₄, Methanol, ambient temp., 1 h | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 85% |

Condensation Reactions with Carbonyl Compounds to Form Imines and Other Derivatives

The primary amine of 1-butyl-1H-pyrazol-3-amine can readily undergo condensation reactions with various aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org

This reactivity is well-documented for analogous aminopyrazole compounds. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with 2-pyridinecarboxaldehyde (B72084) in methanol at room temperature. conferenceworld.inreactionbiology.comacs.org The reaction is typically driven to completion by removing the water formed, often accomplished by using a drying agent like anhydrous magnesium sulfate. conferenceworld.inreactionbiology.comacs.org Similarly, reaction with p-methoxybenzaldehyde under solvent-free heating conditions also yields the corresponding N-pyrazolyl imine. nih.gov These imine derivatives are stable compounds that can be isolated and serve as versatile intermediates for further synthetic transformations. conferenceworld.in

| Aminopyrazole Reactant | Carbonyl Reactant | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | Methanol, MgSO₄, ambient temp., 24 h | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Solvent-free, 120 °C, 2 h | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | 98% |

Sulfonamidation Reactions to Yield Sulfonamide Derivatives

The amine group can be converted into a sulfonamide through reaction with a sulfonyl chloride. This transformation, known as sulfonamidation, is a common method for synthesizing sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. chim.it The reaction typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The synthesis of a pyrazole-based benzenesulfonamide (B165840) has been efficiently achieved through the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. nih.govresearchgate.net The reaction is mediated by a base, such as triethylamine, in a suitable solvent like acetonitrile (B52724) at room temperature. nih.govresearchgate.net The base serves to neutralize the hydrogen chloride generated during the reaction. The resulting sulfonamide derivatives are stable and can be readily isolated. nih.gov

| Aminopyrazole Reactant | Sulfonyl Chloride Reactant | Base/Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | Triethylamine/Acetonitrile | Room temp., 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

Acylation and Alkylation Reactions at the Amine Nitrogen

Acylation The exocyclic primary amine of this compound is readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form N-acylaminopyrazole derivatives (amides). This is a standard transformation for primary amines. libretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org For example, studies on related 3-aminopyrazole (B16455) structures show that reaction with acetic anhydride (B1165640) or substituted benzoyl chlorides leads to the formation of the corresponding N-acetyl or N-benzoyl derivatives at the exocyclic amine. conferenceworld.inreactionbiology.comnih.gov The reaction with acyl chlorides often requires a base to scavenge the HCl produced. chemguide.co.uk

Alkylation Direct alkylation of the exocyclic amine with alkyl halides can be complex. A significant challenge is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono-, di-, and even tri-alkylated products. youtube.com Another major competing reaction is the alkylation of the pyrazole (B372694) ring nitrogens, which is often the thermodynamically favored process under basic conditions. acs.orgsemanticscholar.org The regiochemistry of alkylation (exocyclic amine vs. ring nitrogens) can be difficult to control. However, specific methodologies like aminoalkylation using cyclic imines as electrophiles have been developed to achieve controlled functionalization at the exocyclic amine of 5-aminopyrazoles.

Pyrazole Ring Functionalization

The pyrazole ring itself is an aromatic heterocycle that can undergo substitution reactions. The electron-donating nature of the amine group at C3 and the alkyl group at N1 activates the ring, making it susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution Reactions, Including Halogenation

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems like pyrazole. thieme-connect.de The existing substituents on the pyrazole ring direct incoming electrophiles to specific positions. The amine group is a strong activating group and, along with the N-butyl group, directs electrophilic substitution preferentially to the C4 position of the pyrazole ring.

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. chemguide.co.uk These reactions proceed under mild, metal-free conditions, typically at room temperature in a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemguide.co.uk The reaction provides a direct and efficient route to 4-halogenated pyrazole derivatives in moderate to excellent yields. chemguide.co.uk This regioselectivity highlights the strong directing effect of the amine substituent on the pyrazole core.

| Aminopyrazole Reactant | Halogenating Agent (NXS) | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | Room temp., 3 h | 4-Bromo derivative | 95% |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO | Room temp., 3 h | 4-Iodo derivative | 93% |

| 3-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | Room temp., 3 h | 4-Bromo derivative | 70% |

| 3-phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO | Room temp., 3 h | 4-Iodo derivative | 80% |

Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring in this compound contains two nitrogen atoms. The N1-nitrogen is already substituted with a butyl group, making it a tertiary amine integrated into the aromatic system. The N2-nitrogen, analogous to the nitrogen in pyridine, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This pyridine-like nitrogen atom is nucleophilic and can react with electrophiles, such as alkyl halides.

This reaction is a type of nucleophilic substitution, specifically an N-alkylation, where the pyrazole's N2-nitrogen acts as the nucleophile. The process leads to the formation of a quaternary ammonium (B1175870) salt, specifically a 1-butyl-2-alkyl-3-amino-1H-pyrazolium halide. This quaternization of the N2 nitrogen significantly alters the electronic properties of the pyrazole ring, making it more electron-deficient.

The general mechanism involves the attack of the N2 lone pair on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new N-C bond.

Table 1: Examples of N2-Alkylation of this compound

| Reactant (Alkyl Halide) | Product (Pyrazolium Salt) |

|---|---|

| Methyl Iodide (CH₃I) | 3-Amino-1-butyl-2-methyl-1H-pyrazolium iodide |

| Ethyl Bromide (C₂H₅Br) | 3-Amino-1-butyl-2-ethyl-1H-pyrazolium bromide |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 3-amino group of this compound is a key functional handle for constructing fused heterocyclic systems. Through condensation reactions with appropriate bifunctional electrophiles, the amino group and the adjacent C4-H or N2 atoms can participate in ring-forming processes. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This reaction typically involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent (e.g., β-ketoesters, malondialdehyde).

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyrimidine (B1678525) ring. The N-butyl group at the N1 position directs the regiochemical outcome of the cyclization.

Another significant strategy involves the transition metal-catalyzed C-H activation and annulation to form fused systems. For instance, the synthesis of pyrazolo[1,5-a]quinazolines can be achieved through the reaction of a substituted phenyl-1H-pyrazol-5-amine with alkynes. rsc.org This methodology involves the C-H activation of a phenyl group attached to the pyrazole, followed by cyclization. While the parent this compound lacks the necessary phenyl group for this specific transformation, its derivatives bearing an N-aryl substituent can undergo such cyclization reactions, highlighting a powerful derivatization pathway.

Table 2: Representative Cyclization Reactions for Fused Systems

| Reagent | Fused Heterocyclic System |

|---|---|

| Acetylacetone (a 1,3-diketone) | 2,4-Dimethyl-7-butyl-pyrazolo[1,5-a]pyrimidine |

| Diethyl malonate (a β-ketoester derivative) | 7-butyl-pyrazolo[1,5-a]pyrimidine-2,4-dione |

Generation of Pyrazole-Containing Hybrid Molecules (e.g., Triazolyl-Pyrazole Hybrids)

A highly effective strategy for creating complex molecular structures from this compound is through the synthesis of pyrazole-triazole hybrids. This approach leverages the reactivity of the 3-amino group, which can be converted into an azide (B81097) functional group. The resulting 3-azido-1-butyl-1H-pyrazole is a versatile intermediate for cycloaddition reactions. nih.govresearchgate.net

The transformation from amine to azide is typically achieved via a diazotization reaction, where the aminopyrazole is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. Subsequent treatment with an azide source, such as sodium azide, displaces the diazonium group to yield the pyrazolyl azide.

This intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov Reacting the 3-azido-1-butyl-1H-pyrazole with a terminal alkyne in the presence of a copper(I) catalyst regioselectively yields a 1,4-disubstituted 1,2,3-triazole ring linked to the pyrazole core. This method is exceptionally robust and allows for the introduction of a wide variety of substituents (R) depending on the alkyne used. nih.govresearchgate.net

Table 3: Synthesis of Triazolyl-Pyrazole Hybrids via CuAAC

| Alkyne Reactant | Resulting Hybrid Molecule |

|---|---|

| Phenylacetylene | 1-butyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole |

| Propargyl alcohol | (1-(1-butyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methanol |

Applications As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of 1-butyl-1H-pyrazol-3-amine, featuring both a ring nitrogen ("pyrrole-like") and an exocyclic amino group, makes it an excellent C,N-binucleophile. This dual reactivity is extensively exploited for the construction of fused heterocyclic systems through cyclocondensation reactions. researchgate.netresearchgate.net One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comchim.itd-nb.info

The general synthesis strategy involves the reaction of the 3-aminopyrazole (B16455) with a 1,3-dielectrophilic compound, such as a β-diketone, β-ketoester, or an activated enone. chim.itnih.gov The reaction typically proceeds via an initial nucleophilic attack from the exocyclic amino group, followed by an intramolecular cyclization involving the pyrazole (B372694) ring nitrogen, ultimately forming the fused pyrimidine (B1678525) ring. chim.it This method is highly modular, allowing for the creation of a wide variety of substituted pyrazolo[1,5-a]pyrimidines by simply changing the substituents on either the aminopyrazole or the 1,3-dielectrophile. nih.govias.ac.in Modern synthetic methods, including the use of microwave assistance, have been employed to facilitate these reactions, often leading to improved yields and shorter reaction times. chim.itmdpi.com

Beyond pyrazolo[1,5-a]pyrimidines, aminopyrazoles serve as precursors to a range of other important fused heterocycles. mdpi.comresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyrazole Scaffolds

| Fused Heterocycle Class | General Precursors | Reference |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 3-Aminopyrazole, 1,3-Diketones/Enones | mdpi.comd-nb.info |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, 1,3-Diketones/Enones | researchgate.netchim.it |

| Pyrazolo[5,1-c]triazines | Aminopyrazole, Diazonium Salts | d-nb.info |

Scaffold for the Development of Diverse Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a crucial strategy for identifying new lead molecules. The concept relies on using a central molecular framework, or scaffold, that can be systematically decorated with a variety of chemical appendages. mdpi.com The aminopyrazole core, including this compound, is an exemplary scaffold for creating such diverse libraries. researchgate.netnih.gov

The utility of the aminopyrazole scaffold stems from its multiple points of diversification. Functional groups can be introduced or modified at:

The N1 position of the pyrazole ring (e.g., the butyl group).

The exocyclic amino group.

The C4 and C5 positions of the pyrazole ring.

A powerful demonstration of this is the parallel solution-phase synthesis of extensive libraries based on the pyrazolo[1,5-a]pyrimidine system. nih.gov In this approach, a collection of different 5-aminopyrazole derivatives can be reacted with a corresponding collection of trifluoromethyl-β-diketones. This combinatorial approach allows for the rapid generation of thousands of distinct compounds on a milligram scale. nih.gov The resulting library of molecules can then be screened for biological activity or other desired properties. Multicomponent reactions (MCRs) further enhance the efficiency of library synthesis, as they allow for the assembly of complex products from three or more starting materials in a single step, with the aminopyrazole often acting as a key building block. researchgate.net

Intermediate in the Synthesis of Agrochemical Research Compounds

The pyrazole heterocycle is a well-established and significant motif in the field of crop protection. ccspublishing.org.cnclockss.org Pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, demonstrating their broad utility in agriculture. clockss.orgresearchgate.net Aminopyrazoles, including structures closely related to this compound, function as critical intermediates in the synthesis of these agrochemically active compounds. chemimpex.comchemimpex.comchemimpex.com

While specific public-domain examples detailing the direct use of this compound are limited, its structural analogs, such as 3-tert-butyl-1-aryl-1H-pyrazol-5-amines, are known to be key intermediates in the development of agrochemicals, particularly herbicides. chemimpex.comchemimpex.com These aminopyrazole building blocks are used to construct the core of active ingredients that target essential biological processes in weeds or fungi. For instance, pyrazole derivatives are known to act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and Protoporphyrinogen oxidase (PPO or Protox) inhibitors, both of which are validated herbicide targets. clockss.orgnih.gov The aminopyrazole core provides a stable and synthetically versatile platform for introducing the necessary pharmacophoric elements to achieve high efficacy and, in some cases, improved crop safety. chemimpex.comnih.gov

Utilization in Materials Science Research for Novel Chemical Entity Development

The application of pyrazole derivatives extends beyond life sciences into the realm of materials science, where they are explored for the development of polymers, coatings, and coordination complexes. chemimpex.comchemimpex.com The aminopyrazole structure offers unique features for incorporation into novel materials. For example, a close structural analog, 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, is noted for its use in polymers and coatings, where it can enhance thermal stability and mechanical properties. chemimpex.com

The this compound molecule possesses several features relevant to materials science:

Coordination Sites: The two adjacent nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs).

Reactive Handles: The amino group provides a reactive site for polymerization reactions, allowing it to be incorporated into polymer backbones such as polyamides or polyimides.

Property Modification: The N-butyl group is a lipophilic chain that can influence the solubility, processability, and morphology of the final material.

By leveraging these characteristics, researchers can design novel chemical entities with tailored properties. The incorporation of the thermally stable pyrazole ring into a polymer backbone could lead to materials with high decomposition temperatures, while the formation of coordination networks could result in materials with interesting catalytic, magnetic, or porous properties.

Role in Medicinal Chemistry Research as a Privileged Pharmacophore for Chemical Modification

In medicinal chemistry, a "privileged pharmacophore" is a molecular framework that is capable of binding to multiple biological targets, often serving as an excellent starting point for drug design. nih.gov The aminopyrazole nucleus is widely regarded as such a scaffold, particularly for the development of protein kinase inhibitors. nih.govresearchgate.netnih.govsemanticscholar.org Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation, making them important drug targets. nih.govnih.gov

The 3-aminopyrazole moiety is particularly adept at targeting the ATP-binding site of many kinases. Its structure allows it to form key hydrogen bond interactions with the "hinge region" of the enzyme, which is a conserved structural element that anchors ATP. nih.govnih.gov this compound serves as a prototypical scaffold where chemical modifications can be systematically made to optimize potency, selectivity, and drug-like properties.

Key points of modification and their impact on activity include:

N1-Substitution: The substituent at the N1 position (the butyl group in this case) projects into the solvent-exposed region of the ATP pocket. Varying this group can influence solubility, cell permeability, and interactions with the outer parts of the binding site.

C4/C5-Substitution: Attaching different chemical groups to the carbon atoms of the pyrazole ring allows for the exploration of specific pockets within the active site, which is a primary strategy for achieving selectivity between different kinases. For example, structure-activity relationship (SAR) studies have shown that specific substitutions can lead to inhibitors with over 1000-fold selectivity for c-Jun N-terminal kinase 3 (JNK3) over the closely related p38 kinase. nih.gov

Amino Group Derivatization: The exocyclic amino group is often linked to other aromatic or heterocyclic rings. This vector is crucial for establishing further interactions and occupying larger regions of the ATP binding site. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a pharmacophore used to target cyclin-dependent kinases (CDKs) like CDK16. mdpi.com

The development of aminopyrazole-based PROTACs (PROteolysis TArgeting Chimeras), which are designed to induce the degradation of specific proteins, further highlights the versatility of this scaffold in advanced therapeutic design. nih.gov

Table 2: Aminopyrazole-Based Scaffolds and Their Kinase Targets

| Core Scaffold Example | Target Kinase Family | Therapeutic Area | Reference |

|---|---|---|---|

| N-(1H-Pyrazol-3-yl)pyrimidin-4-amine | Cyclin-Dependent Kinases (CDKs) | Oncology | mdpi.com |

| Aminopyrazole Derivatives | c-Jun N-terminal Kinases (JNKs) | Neurodegeneration, Inflammation | nih.gov |

| Aminopyrazole Derivatives | p38 MAP Kinase | Inflammation | nih.govnih.gov |

Coordination Chemistry and Catalysis with 1 Butyl 1h Pyrazol 3 Amine Ligands

Synthesis of Metal Complexes with Pyrazol-3-amine Ligands

The synthesis of metal complexes involving pyrazol-3-amine ligands, such as 1-butyl-1H-pyrazol-3-amine, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The pyrazole (B372694) moiety can coordinate to metal ions as a neutral monodentate ligand or, upon deprotonation, as a bridging ligand, facilitating the formation of polynuclear or polymeric structures.

General synthetic strategies often employ the direct reaction of a substituted pyrazole ligand with a metal halide or nitrate salt in a solvent like ethanol (B145695) or acetonitrile (B52724). For instance, complexes of transition metals with pyrazole derivatives have been synthesized by reacting the corresponding pyrazole ligand with metal salts like zinc chloride, iron chloride, or copper bromide researchgate.net. In some cases, pincer-type pyrazole ligands are utilized, where the pyrazole units are held in a rigid framework, which can influence the reactivity and stability of the resulting metal complexes nih.gov.

While specific synthetic procedures for this compound complexes are not extensively detailed in the reviewed literature, the synthesis of related compounds provides a general framework. For example, the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide is achieved through a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile mdpi.com. This highlights the reactivity of the amine group on the pyrazole ring, which can be a site for further functionalization or coordination.

A general representation of the synthesis of a metal complex with a pyrazol-3-amine ligand can be depicted as:

Metal Salt + n(this compound) → [Metal(this compound)n]Xm

Where 'n' represents the number of ligand molecules and 'Xm' represents the counter-ions from the metal salt. The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the desired complex.

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds is essential to understand their properties and potential applications. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystal, providing valuable information on bond lengths, bond angles, and coordination geometry.

While specific crystal structure data for complexes of this compound were not found, the structural analysis of closely related compounds offers significant insights. For example, the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveals that the pyrazole and phenyl rings are not coplanar, forming a dihedral angle of 50.61(6)° researchgate.netnih.gov. In the crystal, molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming sheets researchgate.netnih.gov.

The coordination geometry around the metal center in pyrazole complexes can vary significantly. For instance, in a cadmium complex with 3-amino-1H-pyrazole, the Cd²⁺ cations are coordinated by two bromide anions and four nitrogen atoms from bridging 3-aminopyrazole (B16455) ligands, resulting in a trans-CdN₄Br₂ octahedron researchgate.net. The pyrazole ligands in this structure link the cadmium centers into chains researchgate.net.

The table below presents selected crystallographic data for a related pyrazole compound, illustrating the type of structural information obtained from X-ray diffraction studies.

| Compound | 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine researchgate.netnih.gov |

| Molecular Formula | C₁₃H₁₆N₄O₂ |

| Molecular Weight | 260.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9421 (14) |

| b (Å) | 9.6419 (11) |

| c (Å) | 11.7694 (13) |

| β (°) | 93.504 (2) |

| Volume (ų) | 1352.6 (3) |

| Z | 4 |

This data is for a related compound and serves as a representative example of the structural characterization of pyrazole derivatives.

These structural details are crucial for understanding the steric and electronic effects of the ligands on the properties of the metal complexes.

Application of Pyrazol-3-amine Complexes in Catalytic Reactions

Protic pyrazole complexes have been investigated for their catalytic applications in various chemical transformations nih.gov. The proton-responsive nature of the pyrazole ligand can play a significant role in the catalytic cycle. While specific catalytic applications for complexes of this compound are not explicitly documented, the broader class of pyrazole-based catalysts demonstrates their potential.

For instance, pincer-type ruthenium complexes with pyrazole-based ligands have been shown to be active in catalytic reactions nih.gov. The deprotonation of the pyrazole N-H group can be a key step in the activation of the catalyst.

The catalytic activity of pyrazole complexes is diverse. For example, some iron complexes with protic pincer-type pyrazole ligands have been proposed as catalysts for the disproportionation of hydrazine (B178648) nih.gov. The mechanism is thought to involve the cooperative action of the metal center and the protic pyrazole units nih.gov.

Although direct examples are lacking for this compound, the general reactivity of pyrazole complexes suggests potential applications in areas such as:

Oxidation reactions: The metal center can act as a redox-active site.

Coupling reactions: The ligand can stabilize catalytically active species.

Polymerization reactions: As demonstrated by aluminum anilido-pyrazolate complexes in the ring-opening polymerization of ε-caprolactone.

Further research is needed to explore the specific catalytic capabilities of metal complexes derived from this compound.

Exploration of Chemosensing Properties for Cations and Anions

Pyrazole derivatives are recognized for their significant role in the development of chemosensors for the detection of cations and anions mdpi.com. The pyrazole moiety can act as a binding site for ions, and upon coordination, a detectable signal, such as a change in color or fluorescence, can be generated.

A novel pyrazole-pyrazoline fluorescent probe has been developed for the selective and sensitive determination of Fe³⁺ ions researchgate.net. The addition of iron ions to a solution of the probe leads to a significant reduction in fluorescence intensity, allowing for the detection of the cation researchgate.net. The structure of the probe is characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry researchgate.net.

The sensing mechanism often involves the coordination of the target ion to the nitrogen atoms of the pyrazole ring and other donor atoms present in the chemosensor molecule. This interaction can alter the electronic properties of the molecule, leading to a change in its spectroscopic properties.

While specific studies on the chemosensing properties of this compound are not available, the general characteristics of pyrazole-based chemosensors suggest its potential in this area. The presence of the amine group in this compound could enhance its coordination ability and selectivity towards certain ions.

The development of a chemosensor based on this ligand would typically involve the following steps:

Synthesis of a derivative of this compound that incorporates a signaling unit (e.g., a fluorophore).

Characterization of the synthesized compound.

Evaluation of its response to various cations and anions using techniques like UV-Vis and fluorescence spectroscopy.

The table below summarizes the key aspects of a pyrazole-based chemosensor for Fe³⁺.

| Chemosensor | Pyrazole-pyrazoline fluorescent probe researchgate.net |

| Target Ion | Fe³⁺ |

| Detection Method | Fluorescence quenching |

| Key Feature | High selectivity and sensitivity |

| Characterization | ¹H NMR, ¹³C NMR, HR-ESI-MS, UV-Vis, Fluorescence spectroscopy |

This data is for a related pyrazole-based chemosensor and illustrates the potential application in ion sensing.

Q & A

Basic: What are the common synthetic routes for 1-butyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via alkylation of pyrazole precursors or nucleophilic substitution using 3-aminopyrazole and butyl halides. Key steps include:

- Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions .

- N-Alkylation : Reacting 3-aminopyrazole with 1-bromobutane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C .

- Optimization :

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR :

- IR : NH₂ stretching (3300–3500 cm⁻¹), C-N (1250–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 154.2 .

Advanced: How can structural discrepancies in crystallographic data be resolved for pyrazole derivatives?

Methodological Answer:

- X-ray Crystallography : Use SHELX suite for refinement. SHELXL handles small-molecule structures, while SHELXD/SHELXE aid in experimental phasing .

- Data Contradictions :

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Advanced: How do substituent modifications (e.g., butyl vs. fluoroethyl) affect bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Butyl Group : Enhances lipophilicity (logP ~2.5), improving membrane permeability .

- Fluoroethyl Analogues : Fluorine increases electronegativity, boosting binding to polar targets (e.g., kinases) .

- Experimental Design :

- Binding Assays : Surface plasmon resonance (SPR) measures affinity (KD) for targets like COX-2 .

- Docking Studies : AutoDock Vina predicts interactions; prioritize pyrazole NH₂ for hydrogen bonding .

Advanced: How can low yields in alkylation reactions be addressed?

Methodological Answer:

- Root Causes :

- Competing Reactions : Overalkylation or dimerization due to excess base/halide .

- Solvent Effects : DMF may degrade at high temps; switch to acetonitrile .

- Solutions :

Advanced: How to validate computational predictions of this compound’s pharmacokinetics?

Methodological Answer:

- In Silico Tools :

- Experimental Validation :

- Caco-2 Assay : Measures permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- Microsomal Stability : Incubate with liver microsomes; LC-MS quantifies parent compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.